molecular formula C15H13ClN2O6S B2429585 Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate CAS No. 860786-11-4

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate

Cat. No.: B2429585
CAS No.: 860786-11-4
M. Wt: 384.79
InChI Key: LSFNAWQHIJTFHC-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a malonate esterThe thiazole ring, in particular, is known for its diverse biological activities, making this compound a valuable subject for research .

Properties

IUPAC Name

dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c1-23-12(19)15(13(20)24-2,7-9-8-17-14(16)25-9)10-5-3-4-6-11(10)18(21)22/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNAWQHIJTFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=C(S1)Cl)(C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the malonate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitrophenyl group can produce aniline derivatives .

Scientific Research Applications

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may also contribute to the compound’s biological effects by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(4-nitrophenyl)malonate
  • Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(3-nitrophenyl)malonate
  • Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrobenzyl)malonate

Uniqueness

What sets Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring, for example, can affect the compound’s electronic properties and its interaction with biological targets .

Biological Activity

Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate (CAS No. 861209-82-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₆H₁₂ClN₂O₆S
  • Molecular Weight : 452.79 g/mol

The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties exhibit notable antimicrobial properties. The presence of the 2-chloro-1,3-thiazole structure in dimethyl malonate derivatives has been associated with enhanced antibacterial activity against various pathogens. For instance, studies have shown that similar thiazole-containing compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria through mechanisms such as disrupting bacterial cell wall synthesis and inhibiting DNA replication.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For example, analogs of thiazole have been shown to inhibit specific kinases involved in cell proliferation and survival pathways, leading to reduced tumor growth in vitro and in vivo models.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)12.5Cell cycle arrest at G1 phase
A549 (Lung Cancer)20.0Inhibition of migration

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies using murine models have further validated the anticancer efficacy of similar thiazole derivatives. For instance:

  • Model : Swiss albino mice implanted with tumor cells.
  • Treatment : Administered dimethyl malonate derivatives.
  • Outcome : Significant reduction in tumor size was observed compared to control groups, with minimal side effects noted on vital organs.

Q & A

Basic: What are the common synthetic routes for preparing dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2-nitrophenyl)malonate?

The compound is synthesized via regioselective nitration and malonate alkylation. For example, nitration of substituted phenylmalonates can yield regioisomers (e.g., 4-nitro vs. 2-nitro derivatives), as seen in Example 6 of , where dimethyl malonate reacts with halogenated nitroarenes under acidic conditions. Key steps include:

  • Nitration control : Use of mixed acids (HNO₃/H₂SO₄) to direct nitro-group positioning.
  • Alkylation : Coupling the thiazolylmethyl group via nucleophilic substitution or metal-catalyzed cross-coupling.
    Purification often involves column chromatography or recrystallization, with yields influenced by steric and electronic effects of substituents .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., malonate methyl groups at δ ~3.7 ppm; aromatic protons at δ ~6–8 ppm) ( ).
  • X-ray diffraction (XRD) : SHELX programs ( ) refine crystal structures, while ORTEP-3 ( ) visualizes molecular geometry. For example, reports a triclinic crystal system (space group P1P\overline{1}) with unit cell parameters a=8.5066(6)a = 8.5066(6) Å, b=9.1114(7)b = 9.1114(7) Å, c=10.9071(8)c = 10.9071(8) Å, confirming stereochemistry.
  • Mass spectrometry : ESI-MS (e.g., m/zm/z 271 [M+H]⁺ in ) validates molecular weight.

Advanced: How can researchers address regiochemical challenges during nitration of the phenylmalonate core?

Regioselectivity in nitration is influenced by directing groups and steric effects. In , Example 15 demonstrates a 2.5:1 ratio of regioisomers (4-nitro vs. 2-nitro derivatives). Methodological strategies include:

  • Substituent tuning : Electron-withdrawing groups (e.g., Cl, F) meta-direct nitration.
  • Computational modeling : DFT calculations predict transition-state energies to optimize conditions.
  • Chromatographic separation : HPLC or preparative TLC isolates isomers, with purity confirmed via 1^1H NMR integration .

Advanced: How should researchers resolve contradictions in crystallographic vs. solution-phase structural data?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. rigid crystal packing). For example, highlights a 69.62° dihedral angle between the thiazole and nitroimino groups in the crystal, while NMR may suggest greater flexibility. Mitigation strategies:

  • Variable-temperature NMR : Probe conformational exchange.
  • DSC/TGA : Assess thermal stability and phase transitions.
  • Complementary techniques : Pair XRD with molecular dynamics simulations to reconcile static and dynamic models .

Advanced: What experimental designs are optimal for evaluating bioactivity in neuroinhibitor assays?

Given structural similarity to clothianidin (), bioactivity testing could involve:

  • In vitro receptor binding : Competitive assays using insect nicotinic acetylcholine receptors (nAChRs).
  • Molecular docking : Software like AutoDock Vina models interactions with nAChR ligand-binding domains.
  • Synergistic studies : Co-application with cytochrome P450 inhibitors to assess metabolic resistance .

Advanced: What strategies improve crystallization for XRD analysis of nitro- and thiazole-containing compounds?

  • Solvent selection : Use low-polarity solvents (e.g., CH₂Cl₂/hexane) to slow nucleation.
  • Seeding : Introduce microcrystals from analogous structures (e.g., ’s triclinic system).
  • Cryocooling : Mitrate radiation damage during data collection (MoKα, λ = 0.71073 Å) .

Advanced: How can the malonate core be functionalized for structure-activity relationship (SAR) studies?

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves methyl esters to carboxylic acids ().
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the malonate α-position.
  • Nitro reduction : Catalytic hydrogenation converts the nitro group to an amine for derivatization .

Advanced: What methodologies assess the compound’s stability under varying pH and light conditions?

  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
  • pH profiling : Incubate in buffers (pH 1–12) and quantify hydrolysis products (e.g., malonic acid) via LC-MS.
  • Accelerated aging : Thermal gravimetric analysis (TGA) at 40–80°C predicts shelf-life .

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